molecular formula C12H21NO2 B1476406 2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one CAS No. 2007669-18-1

2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one

Cat. No. B1476406
CAS RN: 2007669-18-1
M. Wt: 211.3 g/mol
InChI Key: LJUVWGIMRRVXIO-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, such as “2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Biological and Pharmacological Activity

Piperidines and their derivatives have shown a wide range of biological and pharmacological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Protein Degraders

Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation . “2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one” could potentially be used in this application .

P21-Activated Kinase 4 (PAK4) Inhibitors

A series of novel 2,4-diaminoquinazoline derivatives were designed, synthesized, and evaluated as p21-activated kinase 4 (PAK4) inhibitors . All compounds showed significant inhibitory activity against PAK4 .

Gene Therapy of Congenital Lung Diseases

Lead lipid nanoparticles are amenable for repeated intratracheal dosing and could achieve efficient gene editing in lung epithelium . “2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one” could potentially be used in this application .

Pharmaceutical Testing

“2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one” can be used for pharmaceutical testing . High-quality reference standards are required for accurate results .

Future Directions

Piperidine derivatives have been the subject of recent advances in synthesis and pharmacological applications . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-cyclopropyl-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-8-5-10-3-6-13(7-4-10)12(15)9-11-1-2-11/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUVWGIMRRVXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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